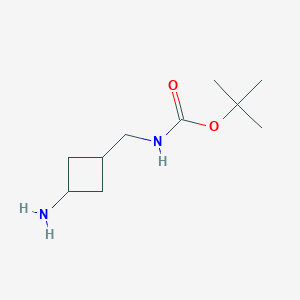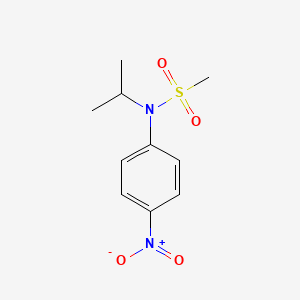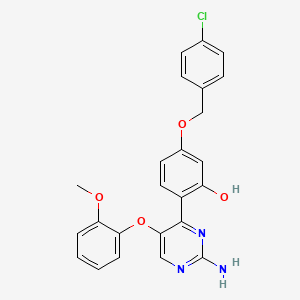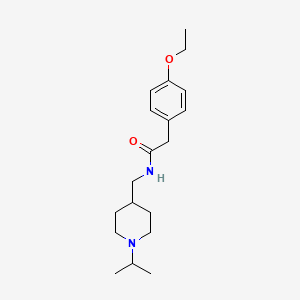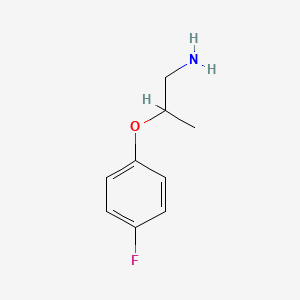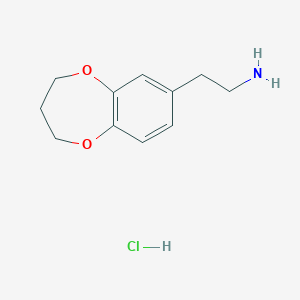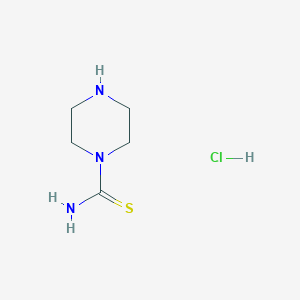
Piperazine-1-carbothioamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-1-carbothioamide hydrochloride is an organic compound with the CAS Number: 1215648-14-8 . It has a molecular weight of 181.69 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11N3S.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H . This indicates the presence of a piperazine ring with a carbothioamide group attached to it. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 181.69 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Antimicrobial and Hypoglycemic Activities : N-(1-Adamantyl)carbothioamide derivatives, synthesized using piperazine, exhibited potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, they showed significant hypoglycemic activity in diabetic rats (Al-Abdullah et al., 2015).
Novel Antimicrobial Compounds : Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives resulted in compounds showing potential antimicrobial activity (Babu et al., 2015).
Piperazine-Based Heterocyclic Compounds : New piperazine-based heterocyclic compounds were synthesized and screened for antimicrobial activities, contributing to the exploration of piperazine derivatives in medicinal chemistry (Ozdemir et al., 2017).
Anticancer Activity
In Vivo and In Vitro Anticancer Activity : The compound TM-208, a 4-methyl-piperazine-1-carbodithioic acid derivative, showed excellent anticancer activity in vivo and in vitro with low toxicity, marking significant progress in cancer therapy research (Jiang et al., 2007).
Cytotoxic Agents for Cancer Therapy : Novel quinazoline derivatives synthesized from N-benzoyl substituted piperazine-1-carbothioamide showed moderate to good cytotoxic activity, indicating their potential as anticancer agents (Ravani & Patel, 2016).
Other Applications
Inhibitor of Bacterial Phosphopantetheinyl Transferase : A study identified 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors of bacterial Sfp-PPTase, presenting a new approach to combat bacterial infections (Foley et al., 2014).
Pharmacological Effects in Neurological Disorders : Piperazine derivatives have been investigated for their potential effects on serotonin receptors, which could have implications in the treatment of depression and anxiety disorders (Fuller et al., 1978).
Eco-Friendly Preparation in Medicinal Chemistry : Research on the scalable and eco-friendly synthesis of piperazine hydrochloride suggests its importance as a building block in medicinal chemistry (Costa et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Piperazine-1-carbothioamide;hydrochloride is a complex compound with a variety of potential targets. Compounds with similar structures have been found to interact with various targets such as c-met, c-ret, and the mutant forms of c-kit, pdgfr, and flt3 . These targets play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Based on its structural similarity to other piperazine compounds, it may act as a kinase inhibitor . Kinase inhibitors work by blocking the action of kinases, enzymes that add a phosphate group to other proteins in a cell. This can affect many cellular processes, including cell division and growth .
Biochemical Pathways
For instance, Amuvatinib, a multi-targeted tyrosine kinase inhibitor, suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells . These pathways play crucial roles in cell growth, differentiation, and DNA repair .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
For example, kinase inhibitors can halt cell division and growth, potentially leading to cell death . This can be particularly useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of Piperazine-1-carbothioamide;hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells . .
Analyse Biochimique
Biochemical Properties
Piperazine-1-carbothioamide hydrochloride has been identified as a potential inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH) . PHGDH is a key enzyme in the serine synthesis pathway, which is crucial for the production of the amino acid serine . Serine is a proteinogenic amino acid and a source of one-carbon units essential for de novo purine and deoxythymidine synthesis .
Cellular Effects
The inhibition of PHGDH by this compound can have significant effects on cellular processes. It reduces the production of glucose-derived serine in cells and suppresses the growth of PHGDH-dependent cancer cells in culture . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme PHGDH. By inhibiting this enzyme, it disrupts the serine synthesis pathway, reducing the production of glucose-derived serine . This can lead to a decrease in the availability of one-carbon units, which are essential for the synthesis of purines and deoxythymidine .
Temporal Effects in Laboratory Settings
Given its role as a PHGDH inhibitor, it is likely that its effects would be observed over time as changes in cellular metabolism and growth rates, particularly in cells that are dependent on the serine synthesis pathway .
Metabolic Pathways
This compound interacts with the serine synthesis pathway by inhibiting the enzyme PHGDH . This pathway is involved in the production of serine from glucose, and disruption of this pathway can affect the availability of one-carbon units for the synthesis of purines and deoxythymidine .
Propriétés
IUPAC Name |
piperazine-1-carbothioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQWZNORBBCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215648-14-8 |
Source


|
| Record name | piperazine-1-carbothioamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
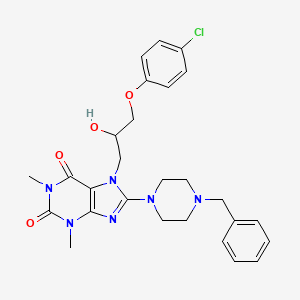
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2943698.png)
